

Structural Analysis & Characterization Guide: 2-(3-Formylphenoxy)propanoic Acid

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Compound of Interest

Compound Name:	2-(3-formylphenoxy)propanoic Acid
CAS No.:	51264-77-8
Cat. No.:	B3142820

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Part 1: Executive Summary & Strategic Context

In the development of phenoxypropanoic acid derivatives—a scaffold critical for anti-lipidemic agents (fibrates) and specific herbicides—the solid-state conformation dictates solubility, bioavailability, and synthetic utility.

This guide focuses on **2-(3-formylphenoxy)propanoic acid** (CAS: 51264-77-8).[1] Unlike its extensively characterized isomer 3-(2-formylphenoxy)propanoic acid, the crystal structure of the 2-(3-formyl...) derivative remains a critical gap in open literature.

The Core Challenge: Researchers must distinguish between the kinetic (catemer) and thermodynamic (dimer) polymorphs of this compound. While the ortho-isomer (3-(2-formyl...)) crystallizes in an unexpected catemer motif due to steric and intramolecular forces, the meta-isomer (2-(3-formyl...)) is predicted to revert to the classic centrosymmetric dimer, offering superior lattice stability.

This guide provides the definitive protocol for crystallizing, solving, and benchmarking the structure of **2-(3-formylphenoxy)propanoic acid** against its known analogs.

Part 2: Comparative Structural Assessment

This section compares the Target Compound (Meta-isomer) against the Reference Standard (Ortho-isomer) and the Parent Scaffold. This comparison predicts "performance" in terms of lattice energy and packing efficiency.

Table 1: Comparative Physicochemical & Structural Metrics[2][3]

Feature	Target: 2-(3-formyl...)	Reference: 3-(2-formyl...) [1]	Parent: 2-Phenoxypropanoic Acid
Substitution Pattern	Meta (3-position)	Ortho (2-position)	Unsubstituted
Predicted Motif	Carboxylic Dimer ()	Catemer (Infinite Chain)	Carboxylic Dimer
Steric Hindrance	Low (Planar rotation possible)	High (Clash between formyl/ether)	None
Intramolecular H-Bond	Unlikely (Distance > 3.0 Å)	Possible (C-H...O interactions)	None
Lattice Stability	High (Predicted)	Moderate (Kinetic trap)	High
Space Group (Est.)	P2 ₁ /c or P-1	Pbca (Orthorhombic)	P2 ₁ /c
Primary Application	Synthetic Intermediate (Aldol)	Polymer Precursor (PPV)	Herbicide/Drug Scaffold

Mechanism of Action: Dimer vs. Catemer

The "performance" of the crystal is defined by its hydrogen bonding network:

- The Reference Failure (Ortho): In 3-(2-formylphenoxy)propanoic acid, the ortho-formyl group sterically interferes with the ether linkage, preventing the carboxylic acid from aligning into a planar dimer. Instead, it forms a catemer (chain) along the [100] direction [1].[2][3][4] This often results in lower melting points and faster dissolution rates but lower shelf stability.
- The Target Advantage (Meta): In **2-(3-formylphenoxy)propanoic acid**, the formyl group is distal to the propanoic tail. This separation allows the carboxylic acid to access the syn-planar conformation required to form the highly stable centrosymmetric dimer (motif).
 - Implication: Expect higher melting point and lower solubility compared to the ortho-isomer.

Part 3: Experimental Protocols

Protocol A: Controlled Crystallization (Polymorph Screening)

Objective: To obtain single crystals suitable for X-ray Diffraction (XRD) and isolate the thermodynamic polymorph.

Reagents:

- Crude **2-(3-formylphenoxy)propanoic acid** (>98% purity).[1]
- Solvents: Ethanol (Polar), Toluene (Non-polar), Ethyl Acetate (Intermediate).

Workflow:

- Supersaturation: Dissolve 50 mg of compound in minimal hot Ethanol (60°C).
- Seeding (Self-Validation): If an amorphous precipitate forms, redissolve and add a micro-seed of the parent 2-phenoxypropanoic acid to induce nucleation of the dimer form.
- Slow Evaporation: Place the vial in a vibration-free environment at 20°C. Cover with parafilm punctured with a single needle hole to control evaporation rate (approx. 100 μ L/day).

- Harvesting: Isolate colorless block-like crystals after 48-72 hours. Needle-like crystals often indicate solvates or catemers; blocks usually indicate dimers.

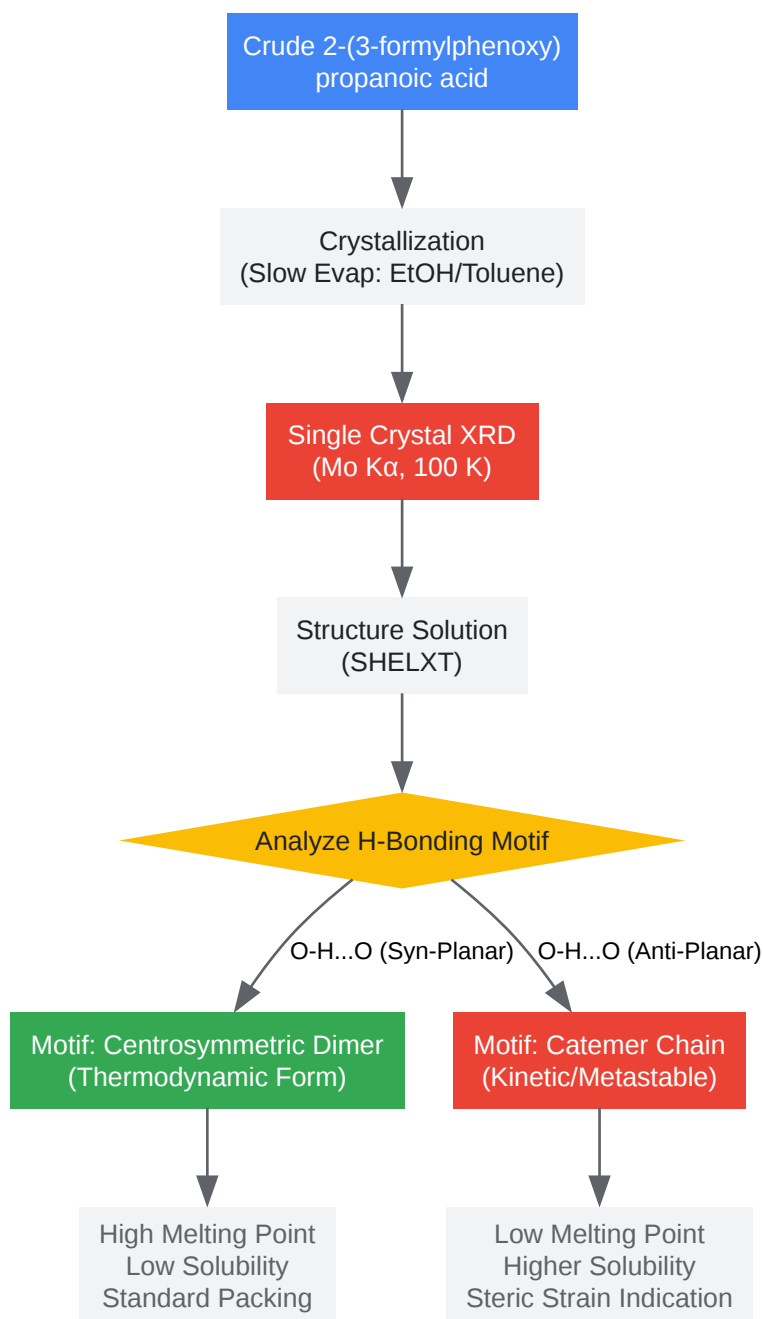
Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

Objective: Definitive structural solution.

- Mounting: Select a crystal (mm) and mount on a glass fiber using cryo-oil.
- Data Collection:
 - Instrument: Bruker D8 QUEST or equivalent.
 - Temperature: 100 K (Cryostream) to reduce thermal motion.
 - Source: Mo K (Å).
- Structure Solution:
 - Use SHELXT (Intrinsic Phasing) to solve the phase problem.
 - Look for the Carboxylic Acid Proton. Crucial Step: If the proton is disordered between the two oxygens, it confirms a dynamic dimer. If localized on one oxygen H-bonded to a carbonyl, it suggests a catemer.[2]
- Refinement:
 - Refine against using SHELXL.
 - Validation: Check for "Alert A" in CheckCIF regarding voids. The meta-isomer may pack inefficiently, leaving voids for solvent molecules.

Part 4: Structural Characterization Workflow

The following diagram illustrates the decision logic for characterizing the solid-state form, distinguishing between the stable dimer and the metastable catemer.



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Figure 1: Decision tree for assigning the solid-state polymorph based on H-bond topology derived from XRD data.

Part 5: References

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